molecular formula C9H14N6 B6258010 N''-cyano-N'-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine CAS No. 98104-48-4

N''-cyano-N'-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine

Cat. No.: B6258010
CAS No.: 98104-48-4
M. Wt: 206.2
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Description

N’‘-cyano-N’-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine is a compound that features a unique structure combining an imidazole ring with a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-cyano-N’-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine typically involves the reaction of an imidazole derivative with a guanidine precursor. One common method includes the alkylation of 1H-imidazole-4-propylamine with a cyano-methylguanidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of N’‘-cyano-N’-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’‘-cyano-N’-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N’‘-cyano-N’-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole and guanidine pathways.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’‘-cyano-N’-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, potentially inhibiting their activity. The guanidine moiety can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N’‘-cyano-N’-[3-(1H-imidazol-4-yl)propyl]-N-ethylguanidine
  • N’‘-cyano-N’-[3-(1H-imidazol-4-yl)propyl]-N-phenylguanidine

Uniqueness

N’‘-cyano-N’-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine is unique due to its specific combination of an imidazole ring and a cyano-methylguanidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

98104-48-4

Molecular Formula

C9H14N6

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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